1-Isopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol is an organic compound with a complex structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions[][4].
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene
- 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
- Cadina-1(10),4-diene (1S-cis)-1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene
Uniqueness
4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4,6-dimethyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C11H15N3O/c1-6(2)14-10-9(11(15)13-14)7(3)5-8(4)12-10/h5-6H,1-4H3,(H,13,15) |
InChI Key |
QOYUOAZWTCZDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NN2C(C)C)C |
Origin of Product |
United States |
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